Zidebactam sodium, also known as WCK 5107, is a novel compound classified as a β-lactamase inhibitor and penicillin-binding protein 2 inhibitor. It is primarily developed to combat antibiotic resistance, particularly against Gram-negative bacteria. Zidebactam enhances the efficacy of existing β-lactam antibiotics by inhibiting β-lactamases, enzymes that bacteria produce to resist these drugs, and by directly targeting penicillin-binding proteins involved in bacterial cell wall synthesis. This compound has demonstrated promising antimicrobial activity against various pathogens, including those resistant to traditional treatments.
Zidebactam sodium is derived from a convergent synthesis involving the sodium salt of 6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid and Boc-(R)-(-)-ethyl nipecotate hydrazide. It belongs to the class of bicyclic acyl hydrazides, which are designed specifically to inhibit β-lactamases and enhance the activity of β-lactam antibiotics like cefepime and ertapenem. The compound has been awarded Qualified Infectious Disease Product status by the U.S. Food and Drug Administration, indicating its potential significance in treating serious infections caused by resistant bacteria .
The synthesis of zidebactam sodium employs a convergent strategy that includes several key steps:
The final empirical formula for zidebactam is C₁₃H₂₁N₅O₇S·2H₂O, indicating its complex structure .
Zidebactam's molecular structure features a bicyclic core that is essential for its activity as a β-lactamase inhibitor. The compound's stereochemistry has been confirmed through single crystal X-ray analysis, which provides detailed insights into its three-dimensional arrangement . Key structural characteristics include:
Zidebactam participates in several chemical reactions that enhance its antibacterial properties:
The compound's mechanism involves acylation of the active site serine residue in β-lactamases, leading to irreversible inhibition.
Zidebactam functions through two main mechanisms:
Data from studies indicate that zidebactam maintains bactericidal activity across various strains of bacteria, with MIC values typically around 4 μg/ml for resistant strains .
Zidebactam sodium exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations for clinical use.
Zidebactam sodium is primarily used in research and clinical settings aimed at combating antibiotic-resistant infections. Its applications include:
The ongoing research into zidebactam highlights its potential as a significant player in the fight against antibiotic resistance, making it a crucial subject for further investigation in medicinal chemistry and pharmacology.
Zidebactam sodium demonstrates potent inhibitory activity against a broad spectrum of serine-based β-lactamases through irreversible acylation of their active sites. Its mechanism involves covalent binding to the catalytic serine residue of β-lactamases, forming a stable acyl-enzyme complex that effectively prevents hydrolysis of partner β-lactams. Against class A enzymes, including ESBLs (e.g., CTX-M variants) and carbapenemases (KPC-2, KPC-3), zidebactam exhibits IC₅₀ values in the nanomolar range, significantly lowering the MICs of co-administered β-lactams [1] [4]. For class C (AmpC) β-lactamases, which are commonly overexpressed in Enterobacter cloacae and Pseudomonas aeruginosa, zidebactam restores susceptibility to cephalosporins even in derepressed strains that demonstrate high-level AmpC production [1] [8].
Most notably, zidebactam demonstrates unprecedented activity against class D oxacillinases (OXA enzymes), particularly OXA-48-like carbapenemases that hydrolyze carbapenems while remaining refractory to inhibition by older β-lactamase inhibitors. In Enterobacterales producing OXA-48, cefepime/zidebactam combinations exhibit MIC values of ≤2 mg/L, demonstrating 32- to 64-fold reductions compared to cefepime alone [1]. The structural basis for this broad-spectrum inhibition lies in zidebactam's bicyclic core and the strategically positioned sulfonate group, which enhances binding affinity across diverse β-lactamase classes.
Table 1: Spectrum of β-Lactamase Inhibition by Zidebactam Sodium
β-Lactamase Class | Representative Enzymes | Inhibitory Activity (IC₅₀) | Effect on Cefepime MIC |
---|---|---|---|
Class A (ESBL) | CTX-M-15, SHV-5 | ≤0.5 μg/mL | 8-64 fold reduction |
Class A (Carbapenemase) | KPC-2, KPC-3 | ≤0.25 μg/mL | 16-128 fold reduction |
Class C | AmpC (derepressed), P99 | ≤1 μg/mL | 32-256 fold reduction |
Class D (OXA-48-like) | OXA-48, OXA-181 | ≤2 μg/mL | 32-64 fold reduction |
Class D (OXA-23-like) | OXA-23, OXA-72 | Limited activity | Minimal reduction |
Unlike conventional β-lactamase inhibitors, zidebactam sodium demonstrates significant efficacy against metallo-β-lactamase (MBL)-producing pathogens despite lacking direct inhibitory activity against zinc-dependent enzymes (NDM, VIM, IMP types). This seemingly paradoxical activity stems from zidebactam's PBP2-targeted enhancer effect, which complements the PBP3 inhibition of β-lactam partners like cefepime. By selectively binding to PBP2 with high affinity (IC₅₀ = 0.26 μg/mL against P. aeruginosa PAO1 PBP2), zidebactam induces morphological changes in bacterial cells that potentiate the activity of co-administered β-lactams [2] [7]. This mechanism is particularly effective against MBL-producing strains because the enhancer effect operates independently of β-lactamase inhibition, bypassing the hydrolytic resistance conferred by MBLs.
Pharmacodynamic studies in murine lung infection models with NDM-1-producing Klebsiella pneumoniae demonstrated that cefepime/zidebactam achieved 1-log kill at a remarkably low cefepime time above MIC (T>MIC) of 31%, significantly lower than the typical 60-70% T>MIC required for cephalosporin monotherapy efficacy [2]. Against challenging MBL-expressing Pseudomonas aeruginosa high-risk clones (ST235, ST357), cefepime/zidebactam combinations exhibited MIC values of 4-8 mg/L despite the isolates showing resistance to virtually all other β-lactams, including novel β-lactam/β-lactamase inhibitor combinations like ceftazidime/avibactam and imipenem/relebactam [3] [6]. Clinical evidence from compassionate use cases further validates this mechanism, where cefepime/zidebactam successfully resolved refractory empyema caused by NDM-producing XDR P. aeruginosa and intra-abdominal infections with MBL-positive strains after failure of polymyxin-based regimens and novel β-lactam combinations [5] [6].
Table 2: Efficacy of Cefepime/Zidebactam Against MBL-Producing Pathogens
Pathogen | MBL Type | Cefepime MIC Range (mg/L) | Cefepime/Zidebactam MIC Range (mg/L) | Resistance Reversal Factor |
---|---|---|---|---|
P. aeruginosa | NDM-1 | 128-256 | 2-8 | 64-fold |
P. aeruginosa | VIM-1 | 64 | 0.25 | 256-fold |
P. aeruginosa | IMP-4 | 8 | 0.125 | 64-fold |
K. pneumoniae | NDM-1 | 128-256 | 1-2 | 128-fold |
E. coli | NDM-1 | 16 | 0.25 | 64-fold |
A. baumannii | NDM-1 | >256 | 16-32 | >8-fold |
The synergistic relationship between zidebactam and β-lactam antibiotics extends beyond conventional β-lactamase inhibition through complementary PBP binding and β-lactam protection. Against ESBL-producing Enterobacterales, zidebactam reduces cefepime MICs to ≤0.12 mg/L, effectively restoring susceptibility to this fourth-generation cephalosporin [1] [8]. This synergy is particularly valuable for difficult-to-treat infections caused by organisms harboring multiple resistance mechanisms, such as combined ESBL expression with AmpC derepression or porin mutations. The molecular basis of this synergy involves zidebactam's simultaneous inhibition of multiple β-lactamase classes while binding PBP2, which distorts cell wall synthesis sufficiently to enhance the access and activity of partner β-lactams against their primary targets (PBP3 in the case of cefepime).
For carbapenem-resistant Acinetobacter baumannii (CRAB), which commonly expresses OXA-type carbapenemases combined with other resistance mechanisms, zidebactam demonstrates a unique restorative effect on sulbactam's activity. Zidebactam/sulbactam combinations overcome resistance in OXA-23/24-expressing strains that demonstrate resistance to sulbactam/avibactam combinations [4]. This activity stems from zidebactam's complementary mechanisms: β-lactamase inhibition to protect sulbactam from hydrolysis and PBP2 binding that enhances sulbactam's intrinsic PBP1-targeted activity. In vitro studies with 43 genetically distinct CRAB isolates showed that zidebactam reduced sulbactam MICs by 8- to 32-fold in 88% of isolates, including those resistant to colistin [4].
Furthermore, in vitro studies evaluating resistance development potential demonstrated that passage experiments with P. aeruginosa under zidebactam pressure resulted in minimal MIC increases (≤4-fold) over 25 generations, suggesting a low resistance selection risk compared to other novel β-lactam combinations [4]. This stability is attributed to zidebactam's dual mechanism, which creates a higher genetic barrier for resistance development. The compound's synergistic activity against KPC-producing Enterobacterales is especially significant given the global dissemination of these carbapenemases, with cefepime/zidebactam maintaining MIC₉₀ values of ≤0.25 mg/L against contemporary isolates from high-resistance settings [1] [8].
Table 3: Frequency of Resistance Development to Zidebactam-Based Combinations
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7